Cas no 2680863-71-0 (benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate)

benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- 2680863-71-0
- benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate
- EN300-28281107
-
- Inchi: 1S/C16H23NO2/c1-4-16(2,3)11-8-12-17-15(18)19-13-14-9-6-5-7-10-14/h4-7,9-10H,1,8,11-13H2,2-3H3,(H,17,18)
- InChI Key: DPTVPJZXHDPSAP-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(NCCCC(C=C)(C)C)=O
Computed Properties
- Exact Mass: 261.172878976g/mol
- Monoisotopic Mass: 261.172878976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 8
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 38.3Ų
benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28281107-10g |
benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate |
2680863-71-0 | 10g |
$6082.0 | 2023-09-09 | ||
Enamine | EN300-28281107-10.0g |
benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate |
2680863-71-0 | 95.0% | 10.0g |
$6082.0 | 2025-03-19 | |
Enamine | EN300-28281107-1.0g |
benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate |
2680863-71-0 | 95.0% | 1.0g |
$1414.0 | 2025-03-19 | |
Enamine | EN300-28281107-5.0g |
benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate |
2680863-71-0 | 95.0% | 5.0g |
$4102.0 | 2025-03-19 | |
Enamine | EN300-28281107-0.05g |
benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate |
2680863-71-0 | 95.0% | 0.05g |
$1188.0 | 2025-03-19 | |
Enamine | EN300-28281107-0.25g |
benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate |
2680863-71-0 | 95.0% | 0.25g |
$1300.0 | 2025-03-19 | |
Enamine | EN300-28281107-0.1g |
benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate |
2680863-71-0 | 95.0% | 0.1g |
$1244.0 | 2025-03-19 | |
Enamine | EN300-28281107-0.5g |
benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate |
2680863-71-0 | 95.0% | 0.5g |
$1357.0 | 2025-03-19 | |
Enamine | EN300-28281107-2.5g |
benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate |
2680863-71-0 | 95.0% | 2.5g |
$2771.0 | 2025-03-19 | |
Enamine | EN300-28281107-5g |
benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate |
2680863-71-0 | 5g |
$4102.0 | 2023-09-09 |
benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate Related Literature
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
Additional information on benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate
Research Update on Benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate (CAS: 2680863-71-0) in Chemical Biology and Pharmaceutical Applications
Benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate (CAS: 2680863-71-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This carbamate derivative, characterized by its unique structural features, has shown promising potential in various applications, including drug discovery, medicinal chemistry, and chemical biology. The compound's distinct chemical properties, such as its reactive alkene group and carbamate functionality, make it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value.
Recent studies have focused on the synthesis and characterization of benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate, with particular attention to its role as a building block in the development of novel bioactive compounds. Researchers have employed advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and organocatalytic transformations, to modify the compound's structure and enhance its biological activity. These efforts have led to the discovery of derivatives with improved pharmacokinetic properties and target specificity.
In the context of drug discovery, benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate has been investigated as a potential scaffold for the development of enzyme inhibitors and receptor modulators. Preliminary in vitro studies have demonstrated its ability to interact with specific biological targets, such as kinases and G-protein-coupled receptors (GPCRs), suggesting its utility in the treatment of various diseases, including cancer and neurological disorders. The compound's mechanism of action and structure-activity relationships (SAR) are currently under investigation to optimize its therapeutic potential.
Furthermore, the compound's application in chemical biology has been explored, particularly in the design of probes for studying biological processes. Its reactive alkene group allows for site-specific modifications, enabling the attachment of fluorescent tags or affinity labels for imaging and pull-down assays. This has facilitated the study of protein-protein interactions and cellular signaling pathways, providing valuable insights into disease mechanisms.
Despite these promising findings, challenges remain in the development of benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further research. Ongoing studies are focused on optimizing the compound's chemical structure to overcome these limitations and enhance its clinical applicability.
In conclusion, benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate (CAS: 2680863-71-0) represents a promising candidate in the fields of chemical biology and pharmaceutical research. Its unique structural features and versatile applications make it a valuable tool for drug discovery and biological studies. Continued research efforts are expected to uncover new opportunities for this compound, paving the way for its potential use in therapeutic interventions.
2680863-71-0 (benzyl N-(4,4-dimethylhex-5-en-1-yl)carbamate) Related Products
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)




